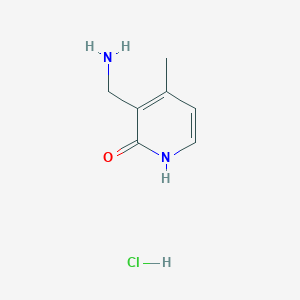
2-(aminomethyl)-N-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-N-methylaniline hydrochloride is a chemical compound with significant applications in various scientific fields It is a derivative of aniline, featuring an aminomethyl group (-CH2-NH2) attached to the benzene ring and a methyl group (-CH3) attached to the nitrogen atom of the amino group
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of N-methylaniline with formaldehyde and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Chloroformate Method: Another approach is the reaction of N-methylaniline with chloroformate esters followed by reduction.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reductive amination processes. These methods ensure high yield and purity, making the compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like nitric acid (HNO3) and halogens (Cl2, Br2) are employed.
Major Products Formed:
Nitro Compounds: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Halogenated Compounds: Produced via substitution reactions.
Scientific Research Applications
2-(Aminomethyl)-N-methylaniline hydrochloride is utilized in various scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. It can act as a ligand for certain receptors, influencing biological processes. The exact mechanism depends on the specific application and the molecular environment in which it is used.
Comparison with Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of benzene.
4-(Aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzoic acid moiety.
Uniqueness: 2-(Aminomethyl)-N-methylaniline hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its methylated amino group provides distinct reactivity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique properties and wide range of applications make it a valuable compound in various fields.
Properties
CAS No. |
2613385-43-4 |
|---|---|
Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



